ARHGAP27 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

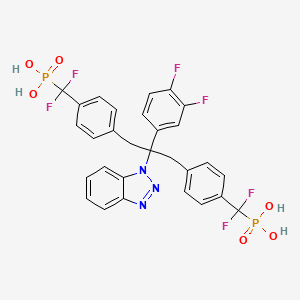

C29H23F6N3O6P2 |

|---|---|

Molecular Weight |

685.4 g/mol |

IUPAC Name |

[[4-[2-(benzotriazol-1-yl)-2-(3,4-difluorophenyl)-3-[4-[difluoro(phosphono)methyl]phenyl]propyl]phenyl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C29H23F6N3O6P2/c30-23-14-13-22(15-24(23)31)27(38-26-4-2-1-3-25(26)36-37-38,16-18-5-9-20(10-6-18)28(32,33)45(39,40)41)17-19-7-11-21(12-8-19)29(34,35)46(42,43)44/h1-15H,16-17H2,(H2,39,40,41)(H2,42,43,44) |

InChI Key |

BTAGTGWPDROBMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(CC3=CC=C(C=C3)C(F)(F)P(=O)(O)O)(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C5=CC(=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to ARHGAP27: Interactions and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARHGAP27, also known as Rho GTPase Activating Protein 27, is a multi-domain protein that plays a crucial role in regulating a variety of cellular processes. As a member of the Rho GTPase-activating protein (GAP) family, its primary function is to inactivate Rho GTPases, which are key molecular switches controlling cell morphology, migration, and intracellular trafficking.[1][2] This technical guide provides a comprehensive overview of the known protein interactions and signaling pathways involving ARHGAP27, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular environment.

Core Functions and Protein Domain Architecture

ARHGAP27 is characterized by a distinct modular structure, which dictates its interactions and functions. The protein typically contains an N-terminal SH3 domain, a WW domain, a Pleckstrin Homology (PH) domain, and a C-terminal RhoGAP domain.[3]

-

SH3 (Src Homology 3) Domain: This domain mediates protein-protein interactions by binding to proline-rich motifs (PxxP) in other proteins, often scaffolding proteins involved in signal transduction.[1]

-

WW Domain: Similar to the SH3 domain, the WW domain is a protein-protein interaction module that recognizes proline-rich sequences, contributing to the assembly of signaling complexes.

-

PH (Pleckstrin Homology) Domain: This domain targets proteins to the cell membrane by binding to phosphoinositides, thereby localizing ARHGAP27's activity to specific cellular compartments.

-

RhoGAP (Rho GTPase-Activating Protein) Domain: This catalytic domain is responsible for the primary function of ARHGAP27, which is to accelerate the intrinsic GTP hydrolysis of Rho family GTPases, converting them from their active GTP-bound state to an inactive GDP-bound state.[4]

ARHGAP27 Protein Interactions

ARHGAP27's function is intricately linked to its interactions with other proteins. While a comprehensive quantitative interactome is still being fully elucidated, several key binding partners have been identified.

Interaction with Rho GTPases: CDC42 and RAC1

The primary targets of ARHGAP27's GAP activity are the Rho family GTPases, specifically Cell division control protein 42 homolog (CDC42) and Ras-related C3 botulinum toxin substrate 1 (RAC1) .[1][5] By inactivating these proteins, ARHGAP27 plays a critical role in downregulating signaling pathways that control the actin cytoskeleton, cell adhesion, and cell motility.

Interaction with SH3KBP1 (CIN85)

ARHGAP27 has been shown to interact with the SH3 domain-containing kinase-binding protein 1 (SH3KBP1), also known as CIN85.[1] This interaction is likely mediated by the SH3 domain of ARHGAP27 binding to proline-rich motifs within SH3KBP1. SH3KBP1 is an adaptor protein involved in the endocytosis of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).

Quantitative Interaction Data

Obtaining precise quantitative data for protein-protein interactions is crucial for understanding the dynamics of cellular signaling networks. However, specific binding affinities (e.g., dissociation constants, Kd) for ARHGAP27 and its direct interactors are not yet widely available in the literature. The following table summarizes the known interactions and provides a placeholder for future quantitative data.

| Interacting Protein | ARHGAP27 Domain Involved | Method of Detection | Quantitative Data (Kd) | Reference |

| CDC42 | RhoGAP | In vitro GAP assay | Data not available | [1] |

| RAC1 | RhoGAP | In vitro GAP assay | Data not available | [1] |

| SH3KBP1 (CIN85) | SH3 | Co-immunoprecipitation | Data not available | [1] |

Signaling Pathways Involving ARHGAP27

ARHGAP27 is implicated in several fundamental cellular signaling pathways, primarily through its regulation of CDC42 and RAC1.

Regulation of the Actin Cytoskeleton

CDC42 and RAC1 are master regulators of the actin cytoskeleton. By inactivating these GTPases, ARHGAP27 contributes to the dynamic remodeling of actin filaments, which is essential for processes such as cell migration, morphogenesis, and cytokinesis.[4] The diagram below illustrates the general role of ARHGAP27 in this process.

Clathrin-Mediated Endocytosis of Receptor Tyrosine Kinases

ARHGAP27 is involved in clathrin-mediated endocytosis (CME), a major pathway for the internalization of cell surface receptors like the EGFR.[2][6] Through its interaction with SH3KBP1 (CIN85), ARHGAP27 is recruited to the endocytic machinery. Its GAP activity towards CDC42 and RAC1 is thought to be important for regulating the actin dynamics that accompany vesicle formation and trafficking.

Regulation of Focal Adhesion Dynamics

Focal adhesions are large protein complexes that link the actin cytoskeleton to the extracellular matrix, playing a key role in cell migration. The dynamic assembly and disassembly of focal adhesions are critical for cell movement. Emerging evidence suggests that ARHGAP27 may contribute to focal adhesion turnover by regulating the localized activity of RAC1 and CDC42, which are known to influence focal adhesion dynamics.[7]

Experimental Protocols

Studying the interactions and functions of ARHGAP27 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol is designed to verify the interaction between ARHGAP27 and a putative binding partner (e.g., SH3KBP1) in a cellular context.

Materials:

-

Cell line expressing endogenous or tagged ARHGAP27 and the protein of interest.

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).

-

Primary antibodies: anti-ARHGAP27 antibody and anti-putative interactor antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

Western blotting equipment and reagents.

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-ARHGAP27) or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in elution buffer and boil for 5-10 minutes.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using antibodies against ARHGAP27 and the putative interactor.

-

Workflow Diagram:

In Vitro GAP Assay

This assay measures the ability of ARHGAP27 to stimulate the GTPase activity of its substrates, RAC1 or CDC42.

Materials:

-

Purified recombinant ARHGAP27 protein (full-length or GAP domain).

-

Purified recombinant RAC1 or CDC42 protein.

-

GTPγS (non-hydrolyzable GTP analog) and GDP for loading controls.

-

[γ-³²P]GTP.

-

GAP buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂).

-

Activated charcoal.

-

Scintillation counter.

Procedure:

-

Loading of GTPase:

-

Incubate purified RAC1 or CDC42 with [γ-³²P]GTP in the presence of EDTA to facilitate nucleotide exchange.

-

Stop the loading reaction by adding excess MgCl₂.

-

-

GAP Reaction:

-

Initiate the GAP reaction by adding purified ARHGAP27 to the [γ-³²P]GTP-loaded GTPase in GAP buffer.

-

Incubate at 30°C and take aliquots at different time points.

-

-

Measurement of GTP Hydrolysis:

-

Stop the reaction in each aliquot by adding activated charcoal, which binds free nucleotides.

-

Centrifuge to pellet the charcoal.

-

Measure the amount of radioactive phosphate (B84403) (³²Pi) released into the supernatant using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of GTP hydrolysis and determine the catalytic efficiency (kcat/Km) of ARHGAP27.

-

Workflow Diagram:

Conclusion and Future Directions

ARHGAP27 is a critical regulator of Rho GTPase signaling, with significant implications for fundamental cellular processes and disease. Its multi-domain structure allows for complex interactions and precise spatial and temporal control of its activity. While its roles in actin dynamics, endocytosis, and potentially focal adhesion turnover are beginning to be understood, further research is needed to fully elucidate its complete interactome with quantitative binding affinities. Future studies employing quantitative mass spectrometry-based proteomics will be invaluable in constructing a comprehensive interaction network for ARHGAP27. Moreover, delineating the upstream regulatory mechanisms that control ARHGAP27's localization and activity, as well as identifying its full range of downstream effectors, will provide a more complete picture of its function in health and disease, paving the way for potential therapeutic interventions targeting ARHGAP27-mediated pathways.

References

- 1. CDD Conserved Protein Domain Family: SH3_ARHGAP27 [ncbi.nlm.nih.gov]

- 2. ARHGAP27 - Wikipedia [en.wikipedia.org]

- 3. Identification and characterization of ARHGAP27 gene in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying the impact of ARHGAP and MAP gene families on autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. platform.opentargets.org [platform.opentargets.org]

- 6. Endocytosis and Signaling Regulation | Encyclopedia MDPI [encyclopedia.pub]

- 7. How do focal adhesions disassemble? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

cellular localization of ARHGAP27 protein

An In-depth Technical Guide on the Cellular Localization of ARHGAP27

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARHGAP27, also known as Rho GTPase Activating Protein 27, is a multi-domain protein that plays a crucial role in regulating cellular processes by acting as a GTPase-activating protein (GAP) for Rho family GTPases, particularly Rac1 and Cdc42. Its function is intrinsically linked to its spatial and temporal distribution within the cell. This technical guide provides a comprehensive overview of the current understanding of the cellular localization of ARHGAP27, the experimental methodologies used to determine its location, and its involvement in key signaling pathways.

Cellular Localization of ARHGAP27

ARHGAP27 has been identified in multiple subcellular compartments, suggesting its involvement in a variety of cellular functions. The primary locations reported are the cytoplasm and the nucleus. Specifically, it has been found in the cytosol and the nucleoplasm. Additionally, there is evidence for its association with membranes as a peripheral membrane protein. This diverse localization pattern is consistent with its role as a regulator of Rho GTPases, which are known to be active at the plasma membrane and on intracellular vesicles.

The COMPARTMENTS database, which integrates data from multiple sources including text mining and curated experimental evidence, provides confidence scores for the localization of ARHGAP27 to various organelles. These scores reflect the strength of the evidence for the protein's presence in a particular subcellular location.

Data Presentation

The following table summarizes the subcellular localization of ARHGAP27 based on confidence scores from the COMPARTMENTS database, available through GeneCards. A higher score indicates stronger evidence for localization in that compartment.

| Subcellular Compartment | Confidence Score |

| Cytosol | 4 |

| Nucleus | 3 |

| Plasma Membrane | 3 |

| Golgi Apparatus | 1 |

| Lysosome | 1 |

| Mitochondrion | 1 |

| Cytoskeleton | 1 |

| Extracellular | 1 |

Signaling Pathways Involving ARHGAP27

ARHGAP27 functions as a negative regulator of Rac1 and Cdc42 by accelerating the hydrolysis of GTP to GDP, thereby inactivating them. This activity is central to its role in various signaling pathways, including clathrin-mediated endocytosis.

Regulation of Rac1/Cdc42 Signaling

The diagram below illustrates the fundamental role of ARHGAP27 in the Rac1/Cdc42 GTPase cycle. Guanine nucleotide exchange factors (GEFs) promote the active, GTP-bound state, while ARHGAP27 enhances the intrinsic GTPase activity of Rac1 and Cdc42, leading to their inactivation.

Role in Clathrin-Mediated Endocytosis

ARHGAP27 is implicated in clathrin-mediated endocytosis through its interaction with the adaptor protein CIN85. This process is essential for the internalization of cell surface receptors and other cargo. The following diagram outlines a proposed model for ARHGAP27's involvement.

Experimental Protocols

Immunofluorescence Microscopy for ARHGAP27 Localization

This method allows for the visualization of ARHGAP27 within intact cells.

1. Cell Culture and Fixation:

- Culture cells of interest on glass coverslips to ~70% confluency.

- Wash cells with phosphate-buffered saline (PBS).

- Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash three times with PBS.

2. Permeabilization and Blocking:

- Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

- Wash three times with PBS.

- Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

3. Antibody Incubation:

- Incubate cells with a primary antibody against ARHGAP27 (e.g., rabbit polyclonal) diluted in 1% BSA/PBS overnight at 4°C.

- Wash three times with PBS.

- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

- (Optional) Counterstain nuclei with DAPI.

4. Mounting and Imaging:

- Wash three times with PBS.

- Mount coverslips on microscope slides using an anti-fade mounting medium.

- Image using a confocal or fluorescence microscope.

Subcellular Fractionation for ARHGAP27 Analysis

This technique separates cellular components into different fractions, allowing for the determination of the relative abundance of ARHGAP27 in each.

1. Cell Lysis:

- Harvest cultured cells and wash with ice-cold PBS.

- Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors) and incubate on ice for 15 minutes.

- Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

2. Differential Centrifugation:

- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.

- Collect the supernatant (cytoplasmic fraction) and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria and other heavy organelles.

- The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the microsomal fraction (membranes) from the soluble cytosolic fraction.

3. Nuclear Fractionation:

- Wash the nuclear pellet from the first centrifugation step.

- Lyse the nuclei using a high-salt buffer to extract nuclear proteins.

- Centrifuge to separate the insoluble chromatin from the soluble nucleoplasmic fraction.

4. Protein Analysis:

- Determine the protein concentration of each fraction.

- Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody specific for ARHGAP27.

- Use marker proteins for each fraction (e.g., Histone H3 for the nucleus, Tubulin for the cytosol) to assess the purity of the fractions.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the subcellular localization of a protein like ARHGAP27.

Conclusion

The available evidence indicates that ARHGAP27 is a dynamically localized protein found in the cytoplasm, nucleus, and associated with cellular membranes. This distribution is consistent with its function as a key regulator of Rac1 and Cdc42 signaling in processes such as clathrin-mediated endocytosis. While a comprehensive quantitative map of its subcellular distribution and detailed, specific experimental protocols are yet to be published, the methodologies outlined in this guide provide a robust framework for researchers to investigate the cellular localization of ARHGAP27 in various biological contexts. Further studies employing advanced imaging techniques and quantitative proteomics will be invaluable in elucidating the precise mechanisms that govern ARHGAP27's localization and its role in health and disease.

Unraveling the Expression Landscape of ARHGAP27 Across Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the expression of Rho GTPase Activating Protein 27 (ARHGAP27) across a comprehensive range of human tissues. Understanding the tissue-specific expression of ARHGAP27 is crucial for elucidating its physiological roles and its implications in various disease states, thereby guiding targeted therapeutic strategies. This document summarizes quantitative expression data, details the experimental methodologies for its detection, and visualizes its involvement in key signaling pathways.

Introduction to ARHGAP27

ARHGAP27, also known as Rho GTPase Activating Protein 27, is a protein encoded by the ARHGAP27 gene in humans. It belongs to the Rho GTPase-activating protein (GAP) family, which plays a critical role in regulating the activity of Rho family GTPases. These small signaling G proteins are central to a multitude of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and differentiation. By accelerating the hydrolysis of GTP to GDP, GAPs inactivate Rho GTPases, thus acting as crucial negative regulators.[1] ARHGAP27 is implicated in the regulation of CDC42 and RAC1, two well-characterized Rho GTPases, and is suggested to be involved in clathrin-mediated endocytosis.[2][3]

Quantitative Expression of ARHGAP27

The expression of ARHGAP27 varies significantly across different human tissues at both the mRNA and protein levels. The following tables provide a summary of its expression based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.[4][5][6][7]

ARHGAP27 mRNA Expression in Human Tissues

The following table summarizes the median RNA expression levels of ARHGAP27 in various human tissues, quantified as normalized Transcripts Per Million (nTPM) from the GTEx database.[4][8] Tissues are ordered from highest to lowest median expression.

| Tissue | Median nTPM |

| Spleen | 25.8 |

| Whole Blood | 20.1 |

| Lung | 15.4 |

| Small Intestine - Terminal Ileum | 13.9 |

| Colon - Transverse | 12.1 |

| Esophagus - Mucosa | 11.5 |

| Adrenal Gland | 10.8 |

| Pituitary | 9.7 |

| Ovary | 9.2 |

| Thyroid | 8.5 |

| Stomach | 8.1 |

| Pancreas | 7.6 |

| Adipose - Subcutaneous | 7.3 |

| Skin - Sun Exposed (Lower leg) | 6.9 |

| Artery - Aorta | 6.5 |

| Heart - Left Ventricle | 5.8 |

| Nerve - Tibial | 5.2 |

| Brain - Cerebellum | 4.9 |

| Muscle - Skeletal | 4.1 |

| Liver | 3.5 |

| Kidney - Cortex | 3.2 |

| Testis | 2.7 |

ARHGAP27 Protein Expression in Human Tissues

Protein expression levels of ARHGAP27 have been characterized by immunohistochemistry (IHC) in a wide array of human tissues, as documented in the Human Protein Atlas. The following table provides a semi-quantitative summary of these findings, indicating the staining intensity observed in key cell types within each tissue.[5][9]

| Tissue | Staining Level | Predominant Cell Types with Positive Staining |

| Lymph Node | High | Germinal center cells, Non-germinal center cells |

| Spleen | High | White pulp cells |

| Tonsil | High | Germinal center cells, Non-germinal center cells |

| Bone Marrow | Medium | Hematopoietic cells |

| Appendix | Medium | Lymphoid tissue |

| Lung | Medium | Macrophages, Pneumocytes |

| Colon | Medium | Glandular cells, Immune cells in lamina propria |

| Small Intestine | Medium | Glandular cells, Immune cells in lamina propria |

| Skin | Medium | Epidermal cells, Immune cells |

| Stomach | Low | Glandular cells |

| Liver | Low | Hepatocytes (faint), Immune cells |

| Kidney | Low | Cells in tubules and glomeruli |

| Brain (Cerebral Cortex) | Low | Neurons, Glial cells |

| Heart Muscle | Not detected | Cardiomyocytes |

| Skeletal Muscle | Not detected | Myocytes |

Experimental Protocols

Accurate determination of ARHGAP27 expression relies on robust and well-defined experimental methodologies. This section provides an overview of standard protocols for detecting ARHGAP27 at the mRNA and protein levels.

RNA-Sequencing (RNA-Seq) for Gene Expression Analysis

RNA-Seq is a powerful technique for transcriptome-wide analysis of gene expression. The data presented in this guide from the GTEx project was generated using this methodology.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive method for quantifying mRNA levels of a specific gene.

-

RNA Extraction: Isolate total RNA from tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Thermo Fisher Scientific) and oligo(dT) or random hexamer primers.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and ARHGAP27-specific primers. A possible set of primers for human ARHGAP27 is:

-

Forward Primer: 5'-TCTCGCACTTCCGCCAGTTCAT-3'

-

Reverse Primer: 5'-AAGAGCATCCGCAGAGTGTCGT-3'[10]

-

-

Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of ARHGAP27 to a stable housekeeping gene (e.g., GAPDH, ACTB).

Immunohistochemistry (IHC)

IHC allows for the visualization of protein expression within the context of tissue architecture.

-

Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate sections with a primary antibody against ARHGAP27 (e.g., Rabbit polyclonal to ARHGAP27, Abcam ab171973[11]) overnight at 4°C.

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system for visualization.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.

Western Blotting

Western blotting is used to detect and quantify the total amount of a specific protein in a tissue lysate.

-

Protein Extraction: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ARHGAP27 (e.g., Rabbit polyclonal to ARHGAP27, Thermo Fisher Scientific PA5-58674[12]) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways Involving ARHGAP27

ARHGAP27's function as a Rho GAP places it at the intersection of several critical signaling pathways.

Rho GTPase Signaling

ARHGAP27 negatively regulates Rho GTPases like CDC42 and RAC1, which are master regulators of the actin cytoskeleton. This regulation is fundamental for processes such as cell migration, adhesion, and morphology.[1][13]

Clathrin-Mediated Endocytosis

ARHGAP27 is also implicated in clathrin-mediated endocytosis, a major pathway for internalizing cell surface receptors and other cargo. This process is vital for nutrient uptake, signal transduction, and synaptic vesicle recycling.[3][14][15]

Conclusion

This technical guide provides a comprehensive overview of the expression of ARHGAP27 in various human tissues. The presented data, derived from large-scale transcriptomic and proteomic studies, reveals a widespread but differential expression pattern, with notable enrichment in immune cells and tissues with high cellular turnover. The detailed experimental protocols offer a practical resource for researchers aiming to investigate ARHGAP27 in their own studies. Furthermore, the visualization of its involvement in fundamental cellular processes like Rho GTPase signaling and endocytosis underscores its potential as a therapeutic target in a range of diseases. Further research into the precise regulatory mechanisms and downstream effects of ARHGAP27 in different tissue contexts will be crucial for fully realizing its diagnostic and therapeutic potential.

References

- 1. Signaling by Rho GTPases | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tissue expression of ARHGAP27 - Summary - The Human Protein Atlas [proteinatlas.org]

- 5. ARHGAP27 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 6. platform.opentargets.org [platform.opentargets.org]

- 7. Gene - ARHGAP27 [maayanlab.cloud]

- 8. Brain tissue expression of ARHGAP27 - Summary - The Human Protein Atlas [proteinatlas.org]

- 9. Tissue expression of ARHGAP27 - Staining in placenta - The Human Protein Atlas [proteinatlas.org]

- 10. origene.com [origene.com]

- 11. Anti-ARHGAP27 antibody [EPR12250] (ab171973) | Abcam [abcam.com]

- 12. Anti-ARHGAP27 Antibodies | Invitrogen [thermofisher.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. KEGG PATHWAY: Endocytosis - Homo sapiens (human) [kegg.jp]

- 15. researchgate.net [researchgate.net]

The Role of ARHGAP27 Gene Mutations in Human Diseases: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of diseases associated with mutations in the Rho GTPase Activating Protein 27 (ARHGAP27) gene. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the genetic, molecular, and clinical data linking ARHGAP27 to various pathologies. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the gene's function and its implications for disease.

Introduction to ARHGAP27

The ARHGAP27 gene encodes a Rho GTPase-activating protein (GAP), a key regulator of the Rho family of small GTPases. These proteins act as molecular switches in a multitude of cellular processes. ARHGAP27 specifically demonstrates activity towards CDC42 and RAC1, converting them from their active GTP-bound state to an inactive GDP-bound state.[1] Through this mechanism, ARHGAP27 is implicated in the regulation of the actin cytoskeleton, cell migration, and clathrin-mediated endocytosis.[2][3] Genetic alterations in ARHGAP27 can disrupt these fundamental cellular functions, leading to the development of various diseases.

Diseases Associated with ARHGAP27 Mutations

Mutations and altered expression of the ARHGAP27 gene have been linked to a spectrum of diseases, including neurological disorders, cancer, and potentially cardiovascular conditions.

Neurological Disorders

Autism Spectrum Disorder (ASD): Emerging evidence strongly suggests a causal link between ARHGAP27 and an increased risk of Autism Spectrum Disorder.[4] A Transcriptome-Wide Association Study (TWAS) revealed a statistically significant association between ARHGAP27 expression and ASD (TWAS.P = 6.62E-06).[4] Further Mendelian Randomization analysis established a significant causal relationship, with an odds ratio (OR) of 1.195 (95% CI: 1.082–1.318, p<0.001), indicating that genetic variants leading to increased ARHGAP27 expression are associated with a higher risk of developing ASD.[4]

Parkinson's Disease (PD): While the evidence is still emerging, genetic association studies have identified ARHGAP27 as a candidate gene for Parkinson's disease risk.[5] Further research is required to quantify the specific risk conferred by ARHGAP27 variants and to elucidate the underlying pathogenic mechanisms. The GWAS Catalog lists Parkinson's disease as a phenotype associated with the ARHGAP27 gene.[6]

Cancer

The dysregulation of ARHGAP27 expression has been implicated in the pathogenesis of several cancers, with its role appearing to be context-dependent, acting as either an oncogene or a tumor suppressor.

Ovarian Cancer: Studies have shown that ARHGAP27 is expressed at high levels in epithelial ovarian cancer and may play a role in tumor initiation and development.[7] Conversely, two methylation sites in the promoter of ARHGAP27 have been associated with decreased gene expression and a lower risk of epithelial ovarian cancer, suggesting a complex regulatory mechanism.[8]

Glioma: In glioma, ARHGAP27 has been identified as an independent prognostic indicator.[9] A multivariate Cox regression analysis in a glioma cohort revealed a hazard ratio (HR) associated with ARHGAP27 expression, which was incorporated into a six-gene signature to predict patient survival.[9] Specifically, the risk score formula is: Risk score = 0.269 * expression of ARHGAP11A + 0.231 * expression of ARHGAP18 + 0.245 * expression of ARHGAP27 – 0.132 * expression of ARHGAP30 + 0.187 * expression of ARHGAP36 + 0.233 * expression of ARHGAP44.[9]

Other Cancers: ARHGAP27 mRNA has been found to be expressed in various other cancers, including chronic lymphocytic leukemia, pancreatic cancer, and lung cancer, suggesting a broader role in malignancy.[10]

Cardiovascular Physiology

The role of ARHGAP27 in cardiovascular disease is an area of active investigation. Studies in rat models have shown that transcript levels of Arhgap27 in the heart are correlated with the PR interval of the electrocardiogram, a measure of cardiac conduction.[1] This suggests a potential role for ARHGAP27 in regulating heart rhythm, although direct evidence linking its mutations to human cardiovascular diseases is still needed.

Quantitative Data Summary

| Disease/Condition | Genetic Association | Quantitative Data | Reference |

| Autism Spectrum Disorder (ASD) | Increased Risk | Odds Ratio (OR): 1.195 (95% CI: 1.082–1.318, p<0.001) | [4] |

| TWAS p-value: 6.62E-06 | [4] | ||

| Glioma | Prognostic Marker | Hazard Ratio (HR) integrated into a prognostic risk score. | [9] |

| Ovarian Cancer | Altered Expression/Methylation | High expression in epithelial ovarian cancer; promoter methylation associated with decreased expression and lower risk. | [7][8] |

| Parkinson's Disease | Candidate Gene | Association identified in GWAS. | [5][6] |

| Cardiovascular Physiology | Cardiac Conduction | Correlation between Arhgap27 transcript levels and PR interval in rats. | [1] |

Signaling Pathways

ARHGAP27 functions as a critical negative regulator of the Rho GTPases Rac1 and Cdc42. By accelerating the hydrolysis of GTP to GDP, ARHGAP27 inactivates these signaling molecules, thereby modulating downstream cellular processes. A key pathway influenced by ARHGAP27 is clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules.

Figure 1. ARHGAP27 signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the function of ARHGAP27 and its association with disease.

Rho GTPase Activation Assays

These assays are crucial for determining the GAP activity of ARHGAP27 towards its substrates, Rac1 and Cdc42.

Pull-down Assay for Rac1/Cdc42 Activation:

-

Cell Lysis: Culture and treat cells as required. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.[11][12]

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.[11]

-

Affinity Precipitation: Incubate the cleared lysates with PAK-PBD (p21-activated kinase-p21 binding domain) agarose (B213101) beads. PAK-PBD specifically binds to the active, GTP-bound form of Rac1 and Cdc42.[12]

-

Washing: Pellet the beads and wash multiple times with wash buffer to remove non-specifically bound proteins.[12]

-

Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil to elute the bound proteins, and separate by SDS-PAGE.[12]

-

Detection: Transfer the proteins to a membrane and probe with specific antibodies against Rac1 or Cdc42 to detect the amount of active GTPase. A fraction of the total cell lysate should be run in parallel to determine the total levels of Rac1/Cdc42.[12]

G-LISA™ Activation Assay (ELISA-based):

-

Cell Lysis and Protein Quantification: Lyse cells and determine the protein concentration of the lysates.[13]

-

Plate Loading: Add equal amounts of protein lysate to a 96-well plate coated with a Rac1 or Cdc42-GTP binding protein.[13]

-

Incubation: Incubate the plate to allow the active GTPases to bind to the coated protein.[13]

-

Washing: Wash the wells to remove unbound proteins.[13]

-

Detection: Add a specific primary antibody against Rac1 or Cdc42, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).[13]

-

Signal Generation: Add an HRP substrate and measure the colorimetric or chemiluminescent signal, which is proportional to the amount of active GTPase.[13]

Figure 2. Rho GTPase activation assay workflows.

Neuronal Cell Culture and Transfection

Studying the role of ARHGAP27 in neurological disorders often requires the use of primary neuronal cultures and efficient gene delivery methods.

Primary Neuronal Culture:

-

Dissection and Dissociation: Dissect the desired brain region (e.g., hippocampus or cortex) from embryonic rodents. Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., with papain or trypsin) and mechanical trituration.

-

Plating: Plate the dissociated neurons onto culture dishes or coverslips pre-coated with an adhesion substrate like poly-L-lysine.

-

Maintenance: Culture the neurons in a specialized neuronal growth medium, typically containing Neurobasal medium, B27 supplement, and glutamine. Perform partial media changes every 3-4 days.[14]

Transfection of Primary Neurons:

-

Calcium Phosphate Co-precipitation: This is a widely used and cost-effective method. A mixture of plasmid DNA and calcium chloride is added to a phosphate-containing buffer, forming a fine precipitate that is taken up by the neurons via endocytosis.[15]

-

Lipofection: Cationic lipid-based reagents are used to form liposomes that encapsulate the plasmid DNA. These liposomes then fuse with the cell membrane, delivering the DNA into the cytoplasm.[14]

-

Electroporation: A brief electrical pulse is applied to the neurons in suspension, creating transient pores in the cell membrane that allow the entry of plasmid DNA. This method can achieve high transfection efficiency in freshly isolated neurons.[1]

Immunohistochemistry (IHC) for ARHGAP27 Expression in Tissues

IHC is used to visualize the expression and localization of the ARHGAP27 protein in tissue samples, such as tumor biopsies.

-

Tissue Preparation: Formalin-fix and paraffin-embed (FFPE) the tissue samples. Cut thin sections (3-5 µm) and mount them on microscope slides.[16][17]

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[16]

-

Antigen Retrieval: Unmask the antigenic epitopes, which can be done using heat-induced epitope retrieval (HIER) in a buffer of appropriate pH (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0).[18]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.[16]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for ARHGAP27 overnight at 4°C.[16]

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.[16] Visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[18]

-

Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.[18]

Conclusion

ARHGAP27 is a crucial regulator of Rho GTPase signaling with emerging roles in a variety of human diseases. Its association with an increased risk of Autism Spectrum Disorder is supported by robust quantitative data. In cancer, its expression appears to be a double-edged sword, with both oncogenic and tumor-suppressive functions depending on the cellular context. The link to cardiovascular physiology, while still in its early stages of investigation, suggests a broader role for this gene in human health. This technical guide provides a foundation for further research into the molecular mechanisms of ARHGAP27 and its potential as a therapeutic target and diagnostic biomarker. The detailed experimental protocols and pathway visualizations are intended to aid researchers in designing and executing studies to further unravel the complexities of ARHGAP27-related diseases.

References

- 1. Primary Neuronal Culture and Transient Transfection [bio-protocol.org]

- 2. genecards.org [genecards.org]

- 3. ARHGAP27 - Wikipedia [en.wikipedia.org]

- 4. Identifying the impact of ARHGAP and MAP gene families on autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 27 allele-specific regulatory variants in Parkinson’s disease using a massively parallel reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GWAS Catalog [ebi.ac.uk]

- 7. ARHGAP27 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 9. A novel ARHGAP family gene signature for survival prediction in glioma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of ARHGAP27 gene in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. sc.edu [sc.edu]

- 14. Transfection of Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. urmc.rochester.edu [urmc.rochester.edu]

- 17. docs.abcam.com [docs.abcam.com]

- 18. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]

The Role of ARHGAP27 in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARHGAP27, also known as CAMGAP1, is a multi-domain Rho GTPase-activating protein (GAP) that plays a significant role in the regulation of clathrin-mediated endocytosis (CME). By catalyzing the hydrolysis of GTP on Rho family GTPases, specifically Cdc42 and Rac1, ARHGAP27 acts as a molecular switch to control actin dynamics and membrane trafficking. Its interaction with the adaptor protein CIN85 positions it at the nexus of signaling pathways that govern the internalization of cell surface receptors. This technical guide provides an in-depth analysis of ARHGAP27's function in CME, presenting available data, detailing experimental methodologies, and visualizing its molecular interactions and pathways.

Introduction

Clathrin-mediated endocytosis is a vital cellular process responsible for the uptake of nutrients, regulation of cell surface receptor expression, and synaptic vesicle recycling. The intricate orchestration of this process involves a multitude of proteins that assemble and disassemble at the plasma membrane to form clathrin-coated pits and vesicles. Rho GTPases, master regulators of the actin cytoskeleton, are crucial for providing the necessary force for membrane invagination and vesicle scission. GTPase-activating proteins (GAPs) are critical in this context, as they inactivate Rho GTPases, ensuring tight spatial and temporal control of their activity.

ARHGAP27 has emerged as a key GAP protein in the context of CME.[1][2] It is characterized by a multi-domain structure, including an N-terminal SH3 domain, multiple WW domains, a Pleckstrin homology (PH) domain, a proline-rich region, and a C-terminal RhoGAP domain.[1][3] This architecture allows for complex protein-protein and protein-lipid interactions, positioning ARHGAP27 as a scaffold and regulatory protein in endocytic signaling.

Molecular Function and Specificity

ARHGAP27 functions as a GAP for the Rho family GTPases Cdc42 and Rac1.[1] By accelerating the intrinsic rate of GTP hydrolysis, it promotes the conversion of these GTPases from their active, GTP-bound state to their inactive, GDP-bound state. This inactivation is crucial for modulating actin polymerization and cytoskeletal rearrangements that are essential for the dynamic process of CME.

Quantitative Data on ARHGAP27 GAP Activity

While specific kinetic parameters for ARHGAP27 are not extensively documented in publicly available literature, the following table illustrates the type of quantitative data that is essential for a thorough understanding of its enzymatic activity. The values presented are hypothetical and serve as a template for data presentation.

| GTPase | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

| Cdc42 | Value not available | Value not available | Value not available |

| Rac1 | Value not available | Value not available | Value not available |

| RhoA | No significant activity | No significant activity | No significant activity |

Table 1: Hypothetical Kinetic Parameters of ARHGAP27 GAP Activity. This table illustrates the key kinetic constants that define the efficiency and specificity of a GAP. Km represents the substrate concentration at half-maximal reaction velocity, and kcat represents the turnover number.

Role in Clathrin-Mediated Endocytosis

The primary evidence for ARHGAP27's involvement in CME comes from its interaction with CIN85, an adaptor protein known to be involved in the endocytosis of receptor tyrosine kinases, and from functional assays demonstrating its impact on transferrin receptor internalization, a classic cargo of CME.[1]

The ARHGAP27-CIN85 Signaling Axis

ARHGAP27 is recruited to the endocytic machinery through its interaction with CIN85. The proline-rich region of ARHGAP27 binds to the second SH3 domain of CIN85.[1] CIN85, in turn, interacts with other components of the endocytic machinery, thereby localizing ARHGAP27 to sites of active endocytosis.

Regulation of Endocytic Vesicle Formation

By inactivating Cdc42 and Rac1 at the plasma membrane, ARHGAP27 is thought to regulate the local actin dynamics required for the invagination of clathrin-coated pits and the subsequent scission of endocytic vesicles. Overexpression of a truncated form of ARHGAP27, lacking its GAP domain, has been shown to interfere with the internalization of transferrin receptors, indicating a dominant-negative effect and highlighting the importance of its GAP activity in this process.[1]

Quantitative Data on Endocytic Function

To fully assess the impact of ARHGAP27 on CME, quantitative measurements of endocytic parameters are necessary. The following table provides a template for presenting such data, which is currently not available in the literature for ARHGAP27.

| Condition | Transferrin Internalization Rate (arbitrary units) | Clathrin-Coated Pit Lifetime (seconds) |

| Control Cells | Value not available | Value not available |

| ARHGAP27 Knockdown | Value not available | Value not available |

| Overexpression of WT ARHGAP27 | Value not available | Value not available |

| Overexpression of GAP-dead ARHGAP27 | Value not available | Value not available |

Table 2: Illustrative Quantitative Data on the Impact of ARHGAP27 on Clathrin-Mediated Endocytosis. This table shows how quantitative data on endocytic parameters could be presented to compare the effects of modulating ARHGAP27 expression or activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of ARHGAP27 in clathrin-mediated endocytosis.

Co-immunoprecipitation of ARHGAP27 and CIN85

This protocol is for verifying the interaction between endogenous ARHGAP27 and CIN85 in a cellular context.

Materials:

-

Cell line expressing endogenous ARHGAP27 and CIN85 (e.g., HEK293T, HeLa)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-ARHGAP27 antibody (for immunoprecipitation)

-

Anti-CIN85 antibody (for Western blotting)

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to ~80-90% confluency.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with anti-ARHGAP27 antibody or normal rabbit IgG overnight at 4°C.

-

Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-CIN85 antibody.

In Vitro GTPase Activity Assay

This protocol measures the ability of purified ARHGAP27 to stimulate the GTPase activity of Cdc42 or Rac1.

Materials:

-

Purified recombinant ARHGAP27 (GAP domain)

-

Purified recombinant Cdc42 or Rac1

-

GTPase assay buffer

-

[γ-³²P]GTP

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Load Cdc42/Rac1 with [γ-³²P]GTP.

-

Initiate the reaction by adding purified ARHGAP27.

-

Incubate at the optimal temperature for a defined time course.

-

Stop the reaction and spot the mixture onto a TLC plate.

-

Separate GDP and GTP by chromatography.

-

Quantify the amount of hydrolyzed [³²P]GDP and remaining [³²P]GTP using a phosphorimager.

-

Calculate the percentage of GTP hydrolysis.

Live-Cell Imaging of ARHGAP27 during CME

This protocol visualizes the recruitment and dynamics of ARHGAP27 at clathrin-coated pits in living cells.

Materials:

-

Cell line stably expressing a fluorescently tagged clathrin light chain (e.g., mCherry-Clathrin)

-

Expression vector for fluorescently tagged ARHGAP27 (e.g., GFP-ARHGAP27)

-

Total Internal Reflection Fluorescence (TIRF) microscope

-

Image analysis software

Procedure:

-

Transfect cells with the GFP-ARHGAP27 expression vector.

-

Plate cells on glass-bottom dishes suitable for TIRF microscopy.

-

Image the cells using a TIRF microscope, acquiring time-lapse series of both GFP and mCherry channels.

-

Analyze the images to identify co-localization of GFP-ARHGAP27 with mCherry-clathrin puncta.

-

Track the fluorescence intensity of both proteins over the lifetime of individual clathrin-coated pits to determine the timing of ARHGAP27 recruitment and departure relative to clathrin assembly and disassembly.

Conclusion and Future Directions

ARHGAP27 is a crucial regulator of clathrin-mediated endocytosis through its GAP activity towards Cdc42 and Rac1 and its interaction with the endocytic adaptor protein CIN85. While its qualitative role is established, a significant need remains for quantitative data to fully elucidate its mechanism of action. Future research should focus on determining the kinetic parameters of its GAP activity, quantifying its impact on various stages of CME, and identifying the full spectrum of its interacting partners at the endocytic site. Such studies will not only enhance our fundamental understanding of this essential cellular process but may also reveal novel targets for therapeutic intervention in diseases where endocytic trafficking is dysregulated.

References

- 1. Identification and characterization of a novel Rho GTPase activating protein implicated in receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARHGAP27 - Wikipedia [en.wikipedia.org]

- 3. Identification and characterization of ARHGAP27 gene in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ARHGAP27 in Cytoskeletal Dynamics: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Rho GTPase Activating Protein 27 (ARHGAP27), also known as CAMGAP1, is a multi-domain protein that plays a critical role in the regulation of cytoskeletal dynamics. As a member of the RhoGAP family, its primary function is to inactivate Rho family GTPases, particularly Rac1 and Cdc42, by stimulating their intrinsic GTP hydrolysis activity. This activity positions ARHGAP27 as a key regulator of cellular processes that are heavily dependent on actin cytoskeleton remodeling, including cell migration, adhesion, and membrane trafficking. This technical guide provides a comprehensive overview of ARHGAP27's function, regulation, and its intricate involvement in signaling pathways that govern cytoskeletal architecture. We present quantitative data on its expression and biochemical activities, detailed protocols for its study, and visual representations of its molecular interactions and regulatory networks. This document is intended to serve as a valuable resource for researchers investigating cytoskeletal biology and for professionals in drug development targeting pathways involved in cell motility and invasion.

Introduction to ARHGAP27

ARHGAP27 is a protein characterized by the presence of several key functional domains: an N-terminal SH3 domain, multiple WW domains, a Pleckstrin homology (PH) domain, and a C-terminal RhoGAP domain.[1][2] This modular architecture allows ARHGAP27 to participate in a variety of protein-protein and protein-lipid interactions, integrating upstream signals to exert its regulatory function on Rho GTPases.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] In their active form, they interact with a range of downstream effector proteins to control the organization of the actin cytoskeleton. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to GTPase activation, while GTPase-activating proteins (GAPs), such as ARHGAP27, accelerate the hydrolysis of GTP to GDP, leading to their inactivation.[3]

ARHGAP27 exhibits GAP activity towards Rac1 and Cdc42, which are central to the formation of lamellipodia and filopodia, respectively—protrusive structures essential for cell migration.[4] By inactivating Rac1 and Cdc42, ARHGAP27 effectively dampens the signaling pathways that promote actin polymerization at the leading edge of migrating cells.

Beyond its role in cell motility, ARHGAP27 has been implicated in clathrin-mediated endocytosis through its interaction with the adaptor protein CIN85.[4][5] This suggests a broader role for ARHGAP27 in coordinating cytoskeletal rearrangements with membrane trafficking events. Dysregulation of ARHGAP27 expression or function has been associated with various pathological conditions, including cancer, where it can influence tumor cell invasion and metastasis, and neurological disorders.[6]

Quantitative Data on ARHGAP27

Quantitative analysis of protein expression, binding affinities, and enzymatic activity is crucial for understanding the cellular function of ARHGAP27. The following tables summarize the available quantitative data.

| Tissue/Cell Type | Expression Level (RNA) | Expression Level (Protein) | Data Source |

| Granulocyte | High | Cytoplasmic | The Human Protein Atlas[7] |

| Blood | High | Not specified | The Human Protein Atlas[7] |

| Spleen | Moderate | Not specified | The Human Protein Atlas, Sino Biological[8][9] |

| Pancreatic Cancer | Expressed | Not specified | Sino Biological[9] |

| Lung Cancer | Expressed | Not specified | Sino Biological[9] |

Table 1: Expression Profile of ARHGAP27. This table summarizes the expression levels of ARHGAP27 in various human tissues and cancer types.

| Interacting Partner | ARHGAP27 Domain | Binding Affinity (Kd) | Method | Reference |

| CIN85 (proline-rich region) | SH3 domain | Not yet quantified | Co-immunoprecipitation | [4] |

| Rac1 (GTP-bound) | RhoGAP domain | Not yet quantified | In vitro GAP assays | [4] |

| Cdc42 (GTP-bound) | RhoGAP domain | Not yet quantified | In vitro GAP assays | [4] |

Table 2: Experimentally Validated Protein-Protein Interactions and Binding Affinities. This table lists the known interacting partners of ARHGAP27 and the domains involved. Specific binding affinities are a key area for future research.

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Method | Reference |

| Rac1 | Not yet quantified | Not yet quantified | Not yet quantified | In vitro GAP assays | |

| Cdc42 | Not yet quantified | Not yet quantified | Not yet quantified | In vitro GAP assays |

Table 3: Catalytic Efficiency of the ARHGAP27 RhoGAP Domain. This table is intended to house the kinetic parameters of ARHGAP27's GAP activity. The determination of these values is a critical next step in fully characterizing its enzymatic function.

Signaling Pathways and Molecular Interactions

ARHGAP27 is integrated into complex signaling networks that control cytoskeletal dynamics. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and interactions.

Upstream Regulation of ARHGAP27

The activity and localization of ARHGAP27 are likely regulated by upstream signaling pathways, such as those initiated by growth factors. While direct phosphorylation of ARHGAP27 has not been extensively documented, its PH domain suggests a potential for recruitment to the plasma membrane in response to phosphoinositide signaling.

ARHGAP27-Mediated Regulation of the Actin Cytoskeleton

The core function of ARHGAP27 is to inactivate Rac1 and Cdc42, thereby inhibiting their downstream effects on actin polymerization. This leads to a reduction in the formation of lamellipodia and filopodia.

Role of ARHGAP27 in Clathrin-Mediated Endocytosis

ARHGAP27 interacts with CIN85, an adaptor protein involved in the endocytosis of receptor tyrosine kinases. This interaction suggests a role for ARHGAP27 in linking cytoskeletal dynamics to the endocytic machinery.

Key Experimental Protocols

The study of ARHGAP27's role in cytoskeletal dynamics relies on a variety of established cell and molecular biology techniques. Detailed protocols for key experiments are provided below.

RhoA/Rac1/Cdc42 Activity Assay (Rhotekin/PAK Pulldown)

This assay is used to measure the amount of active, GTP-bound Rho family GTPases in cell lysates.

-

Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin for RhoA, PAK for Rac1/Cdc42) immobilized on agarose (B213101) beads is used to selectively pull down the active GTP-bound form of the GTPase from cell lysates. The amount of pulled-down GTPase is then quantified by Western blotting.[7][10][11][12]

-

Protocol:

-

Cell Lysis: Culture cells to the desired confluency and treat as required. Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease inhibitors.[12]

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.[10]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Pulldown: Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with Rhotekin-RBD or PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.[10][12]

-

Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.[10]

-

Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the Rho GTPase of interest (RhoA, Rac1, or Cdc42). Also, probe a sample of the total lysate to determine the total amount of the GTPase.

-

Quantification: Densitometric analysis of the Western blot bands is used to determine the ratio of active to total GTPase.

-

Immunofluorescence Staining of the Actin Cytoskeleton

This technique is used to visualize the organization of the actin cytoskeleton within cells.

-

Principle: Cells are fixed and permeabilized to allow fluorescently-labeled phalloidin (B8060827), a fungal toxin that binds specifically to filamentous actin (F-actin), to enter and stain the actin filaments. The stained cytoskeleton can then be visualized by fluorescence microscopy.[8][13][14][15][16]

-

Protocol:

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[14][15]

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[14]

-

Blocking: Wash with PBS and then block with a solution containing a blocking agent (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.

-

Staining: Incubate the cells with a solution of fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) in blocking buffer for 20-60 minutes at room temperature, protected from light.[14]

-

Nuclear Staining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Mounting: Wash the cells extensively with PBS and then mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

-

Scratch Wound Cell Migration Assay

This is a simple and widely used method to study collective cell migration in two dimensions.

-

Principle: A "scratch" or cell-free area is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time.[5][17][18][19][20]

-

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.[5][18]

-

Scratch Creation: Use a sterile pipette tip or a specialized wound-making tool to create a uniform scratch through the cell monolayer.[5][19]

-

Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris.[17]

-

Incubation: Add fresh culture medium, with or without experimental compounds, to the wells.

-

Imaging: Capture images of the scratch at time zero and then at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[20]

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

-

Transwell Invasion Assay

This assay is used to assess the invasive potential of cells in a three-dimensional context.

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (ECM) material (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the ECM, migrate through the pores of the membrane, and adhere to the underside.[1][2][3][6][21]

-

Protocol:

-

Chamber Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[6][21]

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the inserts.[21]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[21]

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[21]

-

Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the underside of the membrane with methanol (B129727) and stain with a dye such as crystal violet.[1][21]

-

Quantification: Count the number of stained, invaded cells in several microscopic fields to determine the extent of invasion.

-

Conclusion and Future Directions

ARHGAP27 is a crucial regulator of cytoskeletal dynamics, primarily through its GAP activity towards Rac1 and Cdc42. Its involvement in cell migration, adhesion, and endocytosis highlights its importance in both normal physiological processes and in disease states such as cancer. While our understanding of ARHGAP27's function has grown, several key areas require further investigation.

A priority for future research is the detailed quantitative characterization of ARHGAP27's biochemical properties. Determining the kinetic parameters of its GAP activity and its binding affinities for various interacting partners will provide a more precise understanding of its regulatory capacity. Furthermore, elucidating the upstream signaling pathways that control ARHGAP27's expression, localization, and activity is essential for a complete picture of its cellular regulation. Investigating potential post-translational modifications, such as phosphorylation, will be a critical aspect of this work. Finally, a deeper exploration of the downstream consequences of ARHGAP27-mediated GTPase inactivation will be necessary to fully appreciate its impact on the intricate network of proteins that govern cytoskeletal remodeling.

The development of specific inhibitors or activators of ARHGAP27 could have significant therapeutic potential. By modulating its activity, it may be possible to control aberrant cell migration in diseases like cancer or to promote tissue regeneration and wound healing. The in-depth understanding of ARHGAP27's role in cytoskeletal dynamics provided in this guide serves as a foundation for these future endeavors.

References

- 1. Item - Surface plasmon resonance (SPR) analysis of SH3 interactions with the VSL12 peptide. - Public Library of Science - Figshare [plos.figshare.com]

- 2. New model for the interaction of IQGAP1 with CDC42 and RAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordination of Rho GTPase activities during cell protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualizing Arp2/3 complex activation mediated by binding of ATP and WASp using structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting the thermodynamics of GAP-RhoA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3pp2 - Crystal structure of the pleckstrin homology domain of ArhGAP27 - Summary - Protein Data Bank Japan [pdbj.org]

- 7. ARHGAP27 - Wikipedia [en.wikipedia.org]

- 8. Identification and characterization of ARHGAP27 gene in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. platform.opentargets.org [platform.opentargets.org]

- 10. Arf GTPase activates the WAVE regulatory complex through a distinct binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]

- 12. Mechanics of Dynamin-Mediated Membrane Fission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spatiotemporal Coordination of Rac1 and Cdc42 at the Whole Cell Level during Cell Ruffling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genecards.org [genecards.org]

- 16. The ARP2/3 complex mediates guard cell actin reorganization and stomatal movement in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of clathrin-mediated endocytosis by hierarchical allosteric activation of AP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RPEL family rhoGAPs link Rac/Cdc42 GTP loading to G-actin availability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Genetic Variants of ARHGAP27 and Associated Disease Risks

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The Rho GTPase Activating Protein 27 (ARHGAP27) is a multi-domain protein crucial for regulating cellular dynamics, including motility and endocytosis, through its interaction with Rho family GTPases. Emerging evidence from large-scale genetic studies has implicated variants within the ARHGAP27 gene in a diverse array of human diseases. This document provides a comprehensive technical overview of the function of ARHGAP27, its role in signaling pathways, and a detailed summary of genetic associations with disease risk. It includes quantitative data from key studies, detailed experimental protocols for functional genomics assays, and visualizations of relevant biological and experimental workflows to facilitate further research and therapeutic development.

Core Function and Signaling Pathway of ARHGAP27

ARHGAP27 is a protein that functions as a Rho GTPase-activating protein (RhoGAP). Its primary role is to accelerate the conversion of small Rho GTPases, such as RAC1 and CDC42, from their active GTP-bound state to an inactive GDP-bound state.[1][2] This inactivation terminates downstream signaling cascades. The protein architecture of ARHGAP27 includes several conserved domains—SH3, WW, PH, and a RhoGAP domain—which are characteristic of proteins involved in cytoskeletal regulation and signal transduction.[3][4]

Functionally, ARHGAP27 is involved in several key cellular processes:

-

Cytoskeletal Remodeling: By inactivating RAC1 and CDC42, ARHGAP27 modulates the dynamics of the actin cytoskeleton, which is critical for cell migration, morphology, and invasion.[3]

-

Clathrin-Mediated Endocytosis: The encoded protein is understood to play a role in the internalization of molecules from the cell surface.[2]

-

Signal Transduction: As a GAP, it is an essential negative regulator in Rho GTPase signaling pathways.[1]

The core signaling pathway involving ARHGAP27 is depicted below. Activation of cell surface receptors leads to the activation of Guanine Nucleotide Exchange Factors (GEFs), which catalyze the exchange of GDP for GTP on Rho GTPases like RAC1. Active, GTP-bound RAC1 then engages effector proteins to promote actin polymerization and cytoskeletal changes. ARHGAP27 intervenes by stimulating GTP hydrolysis, returning RAC1 to its inactive state and dampening the signal.

Genetic Variants of ARHGAP27 and Disease Risk

Genome-Wide Association Studies (GWAS) and other genetic analyses have identified associations between variants in ARHGAP27 and a spectrum of diseases, particularly neurological and infectious diseases. The following table summarizes key quantitative findings from the literature.

| Disease/Trait | Variant (rsID) | Variant Type / Location | Key Findings | Odds Ratio (OR) / Beta | 95% Confidence Interval (CI) | P-value | Reference(s) |

| Autism Spectrum Disorder (ASD) | Gene-level expression | eQTLs | Mendelian Randomization suggests a causal role for ARHGAP27 in increasing ASD risk. | 1.195 | 1.082 – 1.318 | < 0.001 | [5] |

| COVID-19 Severity | rs201721078 | Missense (predicted high impact) | Identified in a study of Amazonian indigenous populations. | N/A | N/A | N/A | [6] |

| COVID-19 Severity (Males) | chr17:45422978:G:C | Intronic | Locus identified in a GWAS of hospitalized patients in Spain. | N/A | N/A | < 5e-8 | [7] |

| Parkinson's Disease (PD) | Gene-level expression | eQTLs | Deemed a causal gene for PD by Mendelian Randomization analysis. | N/A | N/A | N/A | [8] |

| Cancer | Promoter Methylation | Promoter | Aberrant promoter methylation observed in melanoma. | N/A | N/A | N/A | [3] |

| Cancer | Gene-level expression | - | Upregulated in adult chronic myeloid leukemia; potential risk-modifier in ovarian cancer. | N/A | N/A | N/A | [3] |

| Cardiovascular Physiology | Gene-level expression | eQTLs (in rat models) | Transcript levels associated with variations in cardiac conduction parameters. | N/A | N/A | N/A | [3] |

N/A: Not available or not applicable for this type of study.

Neurodevelopmental and Neurodegenerative Disorders

Genetic evidence strongly links ARHGAP27 to neurological conditions. A study leveraging Transcriptome-Wide Association Study (TWAS) and Mendelian Randomization (MR) established a significant causal relationship between ARHGAP27 expression and an increased risk for Autism Spectrum Disorder (ASD), with an odds ratio of 1.195.[5] For Parkinson's Disease (PD), ARHGAP27 has been identified as a candidate risk gene, with functional genomics studies highlighting its role in endo-lysosomal pathways relevant to PD pathology.[3][8]

Infectious Disease

Studies investigating the host genetic factors influencing COVID-19 severity have identified ARHGAP27 as a gene of interest. A GWAS in a Spanish cohort found an intronic variant associated with COVID-19-related hospitalization in males.[7] Separately, exome sequencing of an Amazonian indigenous population identified a high-impact missense variant, rs201721078, potentially associated with disease severity.[6]

Cancer and Cardiovascular Traits

The role of ARHGAP27 in cancer appears multifaceted. It has been implicated as a potential risk-modifying gene in ovarian cancer, and epigenetic studies have noted aberrant promoter methylation in melanoma.[3] Furthermore, its expression is reportedly upregulated in some leukemias and has been shown to promote migration and invasion in glioma cells.[3] In cardiovascular research, cis-expression quantitative trait locus (eQTL) analyses in rat models have linked ARHGAP27 transcript levels to variations in cardiac conduction.[3]

Experimental Protocols and Methodologies

Translating genetic associations into functional insights requires sophisticated experimental techniques. The following sections detail the protocols for key methodologies that have been instrumental in characterizing the function of ARHGAP27 variants.

Transcriptome-Wide Association Study (TWAS) and Mendelian Randomization (MR)

This two-stage approach is used to first identify genes whose genetically predicted expression is associated with a disease and then to infer a causal relationship.

Protocol Overview:

-

Reference Panel Selection: A reference panel with both genotype and gene expression data (e.g., from GTEx) is used to build predictive models of gene expression.[5][9]

-

Expression Weight Calculation: For each gene, statistical models (e.g., LASSO, Elastic Net) are trained using SNPs in cis (typically within 1Mb of the gene) to create a set of weights that can predict gene expression from genotype data. The FUSION software is a commonly used tool for this step.[10][11]

-

Expression Imputation: These weights are applied to the genotypes in a large-scale GWAS summary statistics dataset for the disease of interest (e.g., ASD) to impute, or genetically predict, the gene expression for all individuals in the GWAS.[10]

-

Association Testing: A regression analysis is performed to test for an association between the imputed gene expression and the disease phenotype. This identifies genes whose genetically regulated expression levels are associated with the disease.[9]

-

Mendelian Randomization (MR): Significant SNPs from the eQTL analysis (those that strongly predict ARHGAP27 expression) are used as instrumental variables to test for a causal effect of ARHGAP27 expression on the disease outcome. This helps to distinguish causality from correlation or pleiotropy.[5][12]

References

- 1. genecards.org [genecards.org]

- 2. ARHGAP27 - Wikipedia [en.wikipedia.org]

- 3. Gene - ARHGAP27 [maayanlab.cloud]

- 4. Identification and characterization of ARHGAP27 gene in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying the impact of ARHGAP and MAP gene families on autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Profile of Variants Potentially Associated with Severe Forms of COVID-19 in Amazonian Indigenous Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. Identification of 27 allele-specific regulatory variants in Parkinson’s disease using a massively parallel reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cnsgenomics.com [cnsgenomics.com]

- 10. TWAS (using FUSION) - GWASTutorial [cloufield.github.io]

- 11. TWAS / FUSION [gusevlab.org]

- 12. A robust two-sample transcriptome-wide Mendelian randomization method integrating GWAS with multi-tissue eQTL summary statistics - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on ARHGAP27 in Neurodegenerative Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract